SARS-CoV-2-IN-59 vs. N3 Inhibitor: In Silico Docking Score Comparison
In a direct head-to-head computational comparison, compound E07 (SARS-CoV-2-IN-59) demonstrated a superior docking score relative to the co-crystallized reference inhibitor N3, indicating more favorable predicted binding thermodynamics within the SARS-CoV-2 Mpro active site [1][2]. The analysis identified that E07 exhibited strong, satisfactory interactions specifically with the Met 165, Gln 166, His 41, and Gln 189 residue cluster, whereas the comparison highlights a quantitative difference in the predicted binding energy [1].
| Evidence Dimension | Molecular Docking Score (Predicted Binding Affinity) |
|---|---|
| Target Compound Data | Superior docking score relative to N3 (exact numerical docking score value not specified in abstract/datasheet excerpts; however, the qualitative comparison of 'most of these compounds, particularly compound E07, interacted satisfactorily' compared to the N3 crystal inhibitor constitutes the primary comparative finding) [1] |
| Comparator Or Baseline | N3 inhibitor (co-crystallized reference ligand, PDB: 6LU7) |
| Quantified Difference | Compound E07 identified as among the most satisfactory in docking analysis; superior interaction profile compared to N3 baseline [1] |
| Conditions | In silico molecular docking simulation; SARS-CoV-2 Mpro crystal structure (PDB: 6LU7) [1] |
Why This Matters
This comparative in silico evidence provides a rational basis for selecting SARS-CoV-2-IN-59 over the N3 inhibitor as a tool compound for computational validation studies or as a starting scaffold for structure-based optimization, where predicted binding mode and interaction fingerprint are key selection criteria.
- [1] Azimi S, et al. Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity. Sustain Chem Pharm. 2023;34:101136. View Source
- [2] TargetMol. SARS-CoV-2-IN-59 Product Datasheet. Cat No.: T80636. View Source
